Mao-B-IN-2

Description

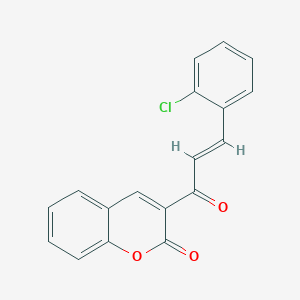

Structure

3D Structure

Properties

Molecular Formula |

C18H11ClO3 |

|---|---|

Molecular Weight |

310.7 g/mol |

IUPAC Name |

3-[(E)-3-(2-chlorophenyl)prop-2-enoyl]chromen-2-one |

InChI |

InChI=1S/C18H11ClO3/c19-15-7-3-1-5-12(15)9-10-16(20)14-11-13-6-2-4-8-17(13)22-18(14)21/h1-11H/b10-9+ |

InChI Key |

TVTIXYCYMBPAFW-MDZDMXLPSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)/C=C/C3=CC=CC=C3Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=CC3=CC=CC=C3Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Structure, Molecular Properties, and Experimental Workflows of MAO-B-IN-2

Executive Summary

The development of multi-target-directed ligands (MTDLs) has become a cornerstone strategy in neuropharmacology, particularly for complex neurodegenerative disorders like Parkinson's Disease (PD) and Alzheimer's Disease (AD). MAO-B-IN-2 (CAS: 1253978-24-3) is a highly selective, competitive dual inhibitor targeting Monoamine Oxidase B (MAO-B) and Butyrylcholinesterase (BChE)[1]. By simultaneously mitigating oxidative stress caused by monoamine degradation and preventing the breakdown of cholinergic neurotransmitters, MAO-B-IN-2 serves as a critical probe for researchers developing next-generation neurotherapeutics.

This whitepaper provides a comprehensive analysis of its structural rationale, physicochemical properties, and field-validated experimental protocols to ensure rigorous, reproducible in vitro and in vivo applications.

Chemical Structure and Physicochemical Properties

Structural Rationale

MAO-B-IN-2 is chemically designated as (E)-3-(3-(2-Chlorophenyl)acryloyl)-2H-chromen-2-one [2]. The molecule is engineered around a central coumarin (2H-chromen-2-one) scaffold, which is a privileged structural motif in medicinal chemistry for enzyme inhibition.

-

The Coumarin Core: The planar nature of the coumarin ring facilitates strong

stacking interactions with aromatic amino acid residues (such as Tyr326) within the active site of MAO-B. -

The Acryloyl Extension: The (E)-3-(2-chlorophenyl)acryloyl moiety projects into the hydrophobic entrance cavity of the MAO-B enzyme. This specific spatial orientation is what confers the molecule's high selectivity for MAO-B over MAO-A.

-

Halogen Bonding: The ortho-chlorine substitution on the phenyl ring provides necessary steric bulk and potential halogen bonding, anchoring the inhibitor competitively against endogenous substrates[3].

Quantitative Data Summary

The following table summarizes the critical physicochemical and pharmacological properties of MAO-B-IN-2 required for assay formulation[1],[2],[4].

| Property | Value / Description |

| Chemical Name | (E)-3-(3-(2-Chlorophenyl)acryloyl)-2H-chromen-2-one |

| CAS Number | 1253978-24-3 |

| Molecular Formula | C₁₈H₁₁ClO₃ |

| Molecular Weight | 310.73 g/mol |

| MAO-B IC₅₀ | 0.51 μM |

| BChE IC₅₀ | 7.00 μM |

| Appearance | White to yellow solid |

| Solubility (In Vitro) | DMSO: ~3.0 - 10.0 mg/mL (9.65 - 32.18 mM) |

| Solubility (In Vivo) | Homogeneous suspension in CMC-Na (≥5 mg/mL) |

Pharmacological Profile & Mechanism of Action

MAO-B-IN-2 operates via a competitive inhibition mechanism. Rather than irreversibly binding to the FAD (flavin adenine dinucleotide) cofactor like older propargylamine inhibitors (e.g., Selegiline), MAO-B-IN-2 reversibly occupies the substrate-binding cleft. It outcompetes endogenous monoamines (like dopamine) at the MAO-B site and acetylcholine/butyrylcholine at the BChE site[1],[5].

By inhibiting MAO-B (IC₅₀ = 0.51 μM), it prevents the oxidative deamination of neurotransmitters, thereby halting the generation of neurotoxic reactive oxygen species (ROS)[1]. Simultaneously, its moderate inhibition of BChE (IC₅₀ = 7.00 μM) helps maintain cholinergic tone, a vital factor in cognitive preservation[1].

Caption: Mechanism of MAO-B-IN-2 competitive inhibition on MAO-B and BChE enzymes.

Preparation and Storage Protocols

To ensure the structural integrity of MAO-B-IN-2, strict adherence to solvation and storage protocols is mandatory. Coumarin derivatives are highly sensitive to aqueous environments prior to proper formulation.

Stock Solution Preparation (In Vitro)

-

Solvent Selection: Use fresh, anhydrous DMSO .

-

Causality: DMSO is highly hygroscopic. If exposed to ambient air, it absorbs atmospheric moisture. Because MAO-B-IN-2 is completely insoluble in water[5], even trace amounts of water in the DMSO will cause micro-precipitation. This artificially lowers the effective concentration of the inhibitor, leading to inaccurate (falsely high) IC₅₀ calculations in downstream assays.

-

Storage: Aliquot the stock solution immediately. Store at -80°C for up to 6 months or -20°C for 1 month [3]. Protect from light to prevent photo-degradation of the acryloyl double bond.

Formulation for In Vivo Administration

For animal models, a clear solution is difficult to achieve due to lipophilicity. A homogeneous suspension is the industry standard.

-

Weigh 5 mg of MAO-B-IN-2 powder.

-

Add 1 mL of Carboxymethyl cellulose sodium (CMC-Na) solution (typically 0.5% w/v in saline)[5].

-

Sonicate and vortex vigorously until a uniform, milky suspension is formed (final concentration: 5 mg/mL)[5]. Administer via oral gavage (PO) or intraperitoneal (IP) injection immediately after vortexing to prevent settling.

Experimental Methodologies: In Vitro Assays

To validate the efficacy of MAO-B-IN-2, a self-validating fluorometric assay must be employed. The following protocol utilizes kynuramine, a non-fluorescent substrate that MAO-B converts into 4-hydroxyquinoline (4-HQ), a highly fluorescent product.

Step-by-Step MAO-B Inhibition Protocol

-

Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 7.4). Causality: This pH mimics physiological conditions and maintains the optimal protonation state of the enzyme's active site histidine residues.

-

Enzyme Dilution: Dilute recombinant human MAO-B to a working concentration of 5 μg/mL in the phosphate buffer.

-

Inhibitor Titration: Prepare a 10-point serial dilution of MAO-B-IN-2 in DMSO, ranging from 10 μM to 0.1 nM. Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

-

Pre-Incubation (Critical Step): Add 10 μL of the inhibitor dilution to 40 μL of the enzyme solution. Incubate at 37°C for 15 minutes .

-

Causality: Because MAO-B-IN-2 is a competitive inhibitor, it must be given time to reach thermodynamic binding equilibrium within the active site before the substrate is introduced. Skipping this step will result in artificially weak inhibition data.

-

-

Substrate Addition: Initiate the reaction by adding 50 μL of kynuramine (final concentration: 50 μM). Incubate at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding 40 μL of 2N NaOH. Causality: The highly alkaline environment denatures the enzyme instantly and maximizes the fluorescence quantum yield of the 4-HQ product.

-

Detection & Analysis: Read fluorescence at Ex/Em = 310/400 nm. Calculate the IC₅₀ using a 4-parameter non-linear regression model.

Caption: Step-by-step in vitro assay workflow for validating MAO-B-IN-2 inhibitory activity.

References

-

Selleck AU Distributor. "MAO-B-IN-2 MAO inhibitor | CAS 1253978-24-3". Selleck.au. Available at:[Link][4]

Sources

A Comprehensive Technical Guide to the Binding Affinity of Novel Inhibitors to Monoamine Oxidase B: A Case Study with MAO-B-IN-2

For Distribution to Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for characterizing the binding affinity of novel inhibitors to the active site of Monoamine Oxidase B (MAO-B). While using the selective and competitive inhibitor MAO-B-IN-2 as a central case study, this document will delve into the structural intricacies of the MAO-B active site, detail robust experimental methodologies for determining binding kinetics, and explore the power of computational approaches in elucidating inhibitor-enzyme interactions. The principles and protocols outlined herein are designed to be broadly applicable to the study of any new chemical entity targeting this critical enzyme.

Introduction: The Significance of Monoamine Oxidase B in Neurobiology and Drug Discovery

Monoamine oxidase B (MAO-B) is a flavin-containing enzyme located on the outer mitochondrial membrane.[1][2] It plays a crucial role in the catabolism of various monoamine neurotransmitters, with a preference for dopamine and phenethylamine.[1][3] This enzymatic activity is central to maintaining neurotransmitter homeostasis in the brain. Dysregulation of MAO-B activity has been implicated in the pathophysiology of several neurodegenerative disorders, most notably Parkinson's disease, and is also a subject of investigation in Alzheimer's disease.[4][5]

Inhibition of MAO-B can increase the synaptic availability of dopamine, offering a therapeutic strategy for managing the motor symptoms of Parkinson's disease.[4] Furthermore, the oxidative deamination of monoamines by MAO-B produces hydrogen peroxide, a reactive oxygen species that can contribute to oxidative stress and neuronal damage.[6] Consequently, MAO-B inhibitors may also exert neuroprotective effects.[4]

The development of potent and selective MAO-B inhibitors is, therefore, a significant focus in modern drug discovery. A thorough understanding of how these inhibitors interact with the enzyme's active site is paramount for optimizing their efficacy, selectivity, and safety profiles.

The Monoamine Oxidase B Active Site: A Detailed Structural Overview

The MAO-B active site is a complex and fascinating molecular environment. Its structure has been extensively characterized through X-ray crystallography, revealing a bipartite hydrophobic cavity with a total volume of approximately 700 ų.[1] This cavity is comprised of two main regions: an "entrance cavity" and a "substrate cavity."[1]

The entrance cavity is located near the surface of the enzyme and serves as the initial docking point for substrates and inhibitors. The larger substrate cavity , situated deeper within the protein, houses the flavin adenine dinucleotide (FAD) cofactor, which is essential for the catalytic activity of the enzyme.[2] The transition between these two cavities is regulated by the side chain of Isoleucine-199, which acts as a molecular gate.[1]

A key feature of the substrate cavity is the "aromatic cage," formed by the side chains of two tyrosine residues, Tyr398 and Tyr435.[7] This cage is crucial for the recognition and binding of the amine group of substrates. The catalytic mechanism of MAO-B involves the transfer of a hydride from the substrate to the FAD cofactor.[8]

MAO-B-IN-2: A Selective and Competitive Inhibitor

MAO-B-IN-2 is a selective and competitive inhibitor of MAO-B.[9] Commercially available data indicates that it has a half-maximal inhibitory concentration (IC50) of 0.51 µM for MAO-B.[9] Its designation as a "competitive" inhibitor suggests that it directly competes with the substrate for binding to the active site.[8]

Table 1: Quantitative Data for MAO-B-IN-2

| Parameter | Value | Source |

| IC50 (MAO-B) | 0.51 µM | MedChemExpress[9] |

| Inhibition Type | Competitive | MedChemExpress[9] |

Experimental Determination of Binding Affinity and Kinetics

A robust experimental workflow is essential for accurately characterizing the binding of a novel inhibitor like MAO-B-IN-2. This typically involves a combination of enzyme inhibition assays and kinetic studies.

In Vitro Enzyme Inhibition Assay Protocol

The determination of the IC50 value is a primary step in assessing the potency of an inhibitor. A common method is the in vitro enzyme inhibition assay, which measures the reduction in enzyme activity in the presence of the inhibitor.

Principle: The oxidative deamination of a substrate by MAO-B produces hydrogen peroxide (H₂O₂). This H₂O₂ can be coupled to a fluorescent probe, such as Amplex Red, in the presence of horseradish peroxidase (HRP), to generate a fluorescent product (resorufin) that can be quantified. The reduction in fluorescence in the presence of an inhibitor is proportional to the degree of inhibition.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of MAO-B-IN-2 in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of recombinant human MAO-B enzyme in an appropriate assay buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Prepare a solution of the MAO-B substrate (e.g., benzylamine or kynuramine).

-

Prepare a detection reagent solution containing Amplex Red and HRP.

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer to all wells.

-

Add serial dilutions of the MAO-B-IN-2 stock solution to the test wells.

-

Add a known selective MAO-B inhibitor (e.g., selegiline) as a positive control.

-

Add the solvent (e.g., DMSO) without the inhibitor to the negative control (100% activity) wells.

-

Add the MAO-B enzyme to all wells except for the blank (no enzyme) wells.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Immediately add the detection reagent.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 590 nm emission) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well.

-

Normalize the reaction rates to the negative control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Elucidating the Mechanism of Inhibition: Kinetic Studies

To confirm the competitive nature of MAO-B-IN-2 and to determine its inhibition constant (Ki), enzyme kinetic studies are performed.

Principle: By measuring the initial reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]) can be generated. The pattern of the lines on this plot reveals the mechanism of inhibition. For competitive inhibition, the lines will intersect on the y-axis.

Step-by-Step Methodology:

-

Assay Setup:

-

Set up a series of reactions with varying concentrations of the substrate.

-

For each substrate concentration, set up a parallel series of reactions containing different, fixed concentrations of MAO-B-IN-2.

-

Include a control series with no inhibitor.

-

-

Measurement and Data Analysis:

-

Measure the initial reaction rates for all conditions as described in the inhibition assay.

-

Construct a Lineweaver-Burk plot for each inhibitor concentration.

-

Analyze the plot to determine the mechanism of inhibition.

-

The Ki value can be calculated from the slopes of the Lineweaver-Burk plots.

-

Computational Approaches to Understanding Binding Interactions

Computational methods, such as molecular docking and molecular dynamics simulations, provide invaluable insights into the specific interactions between an inhibitor and the enzyme's active site at an atomic level.

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand (inhibitor) when bound to a receptor (enzyme) to form a stable complex.

Caption: Molecular Docking Workflow for MAO-B-IN-2.

Detailed Steps:

-

Preparation of the Receptor and Ligand:

-

Obtain a high-resolution crystal structure of human MAO-B from the Protein Data Bank (PDB), for example, PDB ID: 2V61.[10]

-

Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Generate a 3D conformer of MAO-B-IN-2 and optimize its geometry.

-

-

Docking Simulation:

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding energies.

-

Visualize the inhibitor-enzyme complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking with residues like Tyr398, Tyr435, and Cys172.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the inhibitor-enzyme complex, allowing for the assessment of its stability and the nature of the interactions over time.

Caption: Molecular Dynamics Simulation Workflow.

Key Analysis from MD Simulations:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the simulation time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon inhibitor binding.

-

Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds throughout the simulation.

-

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA): To obtain a more accurate estimation of the binding affinity.

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-faceted approach to characterizing the binding affinity of a novel inhibitor, using MAO-B-IN-2 as a model. By integrating in vitro enzyme kinetics with in silico molecular modeling, researchers can gain a deep and actionable understanding of the inhibitor's mechanism of action. The experimental protocols provide a robust framework for determining key quantitative parameters like IC50 and Ki, while computational methods offer a window into the atomic-level details of the binding interaction.

For MAO-B-IN-2 specifically, future experimental work should focus on obtaining a co-crystal structure with MAO-B to definitively validate the predicted binding mode. Further structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, would also be invaluable for optimizing its potency and selectivity. The application of these integrated strategies will undoubtedly accelerate the discovery and development of the next generation of MAO-B inhibitors for the treatment of neurodegenerative diseases.

References

- Binda, C., Hubálek, F., Li, M., Edmondson, D. E., & Mattevi, A. (2004). Crystal structure of human monoamine oxidase B, a drug target enzyme monotopically inserted into the mitochondrial outer membrane. FEBS letters, 564(3), 225-228.

- Dehghan, G., Fakhraei, N., & Ghafourian, T. (2005). Docking studies on monoamine oxidase-B inhibitors: estimation of inhibition constants (K(i)) of a series of experimentally tested compounds. Journal of the Chinese Chemical Society, 52(5), 1021-1028.

- Naqvi, A. A. T., Mohammad, T., Hasan, G. M., & Hassan, M. I. (2018). Identification of high-affinity Monoamine oxidase B inhibitors for depression and Parkinson's disease treatment: bioinformatic approach of drug repurposing. Frontiers in Neuroscience, 12, 757.

- Binda, C., Mattevi, A., & Edmondson, D. E. (2005). Insights into the mode of inhibition of human mitochondrial monoamine oxidase B from high-resolution crystal structures. Proceedings of the National Academy of Sciences, 102(38), 13399-13404.

- Al-Soud, Y. A., Al-Masoudi, N. A., & Al-Salihi, N. J. (2019). SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. Scientific reports, 9(1), 1-13.

- Edmondson, D. E., Binda, C., & Mattevi, A. (2007). The active site of monoamine oxidase B: a focus on the human enzyme. Journal of neural transmission, 114(7), 775-780.

- Weyler, W., Salach, J. I., & Singer, T. P. (1990). The kinetics of monoamine oxidase inhibition by three 2-indolylmethylamine derivatives. Biochemical pharmacology, 40(3), 561-568.

- Petzer, J. P., & Petzer, A. (2023). Structure-Based Design of Novel MAO-B Inhibitors: A Review. Molecules, 28(12), 4814.

- Caccia, C., Maj, R., Salvati, P., & Fariello, R. G. (2007). Solid-phase synthesis and insights into structure-activity relationships of safinamide analogues as potent and selective inhibitors of type B monoamine oxidase. Journal of medicinal chemistry, 50(20), 4909-4916.

-

Wikipedia. (2023, December 23). Monoamine oxidase inhibitor. Retrieved from [Link]

- Chen, J. J., & Swope, D. M. (2021). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future.

- Binda, C., Mattevi, A., & Edmondson, D. E. (2002). Structure of the outer-membrane mitochondrial monoamine oxidase B. ESRF Highlights.

- Wu, Y. J., Chen, C. Y., & Lin, C. H. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules, 19(11), 17649-17662.

-

RCSB PDB. (2007, October 16). 2V61: Structure of human MAO B in complex with the selective inhibitor 7-(3- chlorobenzyloxy)-4-(methylamino)methyl-coumarin. Retrieved from [Link]

-

RCSB PDB. (2017, January 11). 5MRL: Crystal structure of human monoamine oxidase B (MAO B) in complex with N(Furan2ylmethyl)Nmethylprop2yn1amine (F2MPA). Retrieved from [Link]

- Binda, C., Aldeco, M., & Mattevi, A. (2018). Tight-binding inhibition of human monoamine oxidase B by chromone analogs: A kinetic, crystallographic, and biological analysis. Journal of medicinal chemistry, 61(9), 4063-4073.

- Wright, C. W., & Harris, N. L. (2016). Small molecule binding in the active site of MAO A and MAO B. In Monoamine Oxidase Inhibitors (pp. 1-20). Humana Press, New York, NY.

- Ugun-Klusek, A., Pinner, A., & Chung, Y. (2020). Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors. RSC medicinal chemistry, 11(11), 1335-1348.

- Binda, C., Wang, J., & Edmondson, D. E. (2008). Potentiation of ligand binding through cooperative effects in monoamine oxidase B. Journal of Biological Chemistry, 283(48), 33358-33365.

- Binda, C., Wang, J., & Edmondson, D. E. (2008). Structural framework of I 2 ligand binding to human MAO B.

- Lee, J. H., Kim, D. H., & Lee, C. H. (2021). Selective inhibition of human monoamine oxidase B by 5-hydroxy-2-methyl-chroman-4-one isolated from an endogenous lichen fungus Daldinia fissa. Molecules, 26(3), 666.

-

Wikipedia. (2020, December 23). Competitive inhibition. Retrieved from [Link]

- Liu, Y., Zhang, Y., & Liu, H. (2022). Discovery of MAO-B inhibitor with machine learning, topomer CoMFA, molecular docking and multi-spectroscopy approaches. Molecules, 27(20), 6886.

- Kalgutkar, A. S., Dalvie, D. K., & Obach, R. S. (2018). Docking screens for dual inhibitors of disparate drug targets for Parkinson's disease. Journal of medicinal chemistry, 61(12), 5328-5340.

- Naqvi, A. A. T., Mohammad, T., Hasan, G. M., & Hassan, M. I. (2024). Identification of high-affinity Monoamine oxidase B inhibitors for depression and Parkinson's disease treatment: bioinformatic approach of drug repurposing. Frontiers in Neuroscience, 18, 1403930.

Sources

- 1. The kinetics of monoamine oxidase inhibition by three 2-indolylmethylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. esrf.fr [esrf.fr]

- 3. tandfonline.com [tandfonline.com]

- 4. Crystal structure of human monoamine oxidase B, a drug target enzyme monotopically inserted into the mitochondrial outer membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. elearning.uniroma1.it [elearning.uniroma1.it]

- 8. researchgate.net [researchgate.net]

- 9. rcsb.org [rcsb.org]

- 10. Docking studies on monoamine oxidase-B inhibitors: estimation of inhibition constants (K(i)) of a series of experimentally tested compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Identification of high-affinity Monoamine oxidase B inhibitors for depression and Parkinson’s disease treatment: bioinformatic approach of drug repurposing [frontiersin.org]

- 12. Structure-Based Design of Novel MAO-B Inhibitors: A Review [mdpi.com]

Structure-Activity Relationship (SAR) Analysis of MAO-B-IN-2 and Halogenated Coumarin-Chalcone Derivatives

Executive Summary

The development of multi-target-directed ligands (MTDLs) represents a paradigm shift in neuropharmacology, particularly for neurodegenerative disorders like Parkinson's disease (PD) and Alzheimer's disease (AD). As a Senior Application Scientist, I have observed that targeting a single pathological pathway often yields limited clinical efficacy. MAO-B-IN-2 (identified in primary literature as Compound CC2 ), chemically known as (E)-3-(3-(2-chlorophenyl)acryloyl)-2H-chromen-2-one[1], is a rationally designed coumarin-chalcone hybrid. This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR), synthesis, and self-validating biological evaluation protocols of MAO-B-IN-2 and its halogenated derivatives.

Rationale and Pharmacophore Design

The architectural design of MAO-B-IN-2 merges two highly privileged scaffolds: a coumarin core and a chalcone linker[2]. The causality behind this hybridization is rooted in the distinct topography of the Monoamine Oxidase B (MAO-B) and Butyrylcholinesterase (BChE) active sites.

-

The Coumarin Core: The rigid, planar, and lipophilic nature of the 1-benzopyran-2-one system allows it to intercalate deeply into the hydrophobic substrate-binding cavity of MAO-B[2].

-

The Chalcone Linker (α,β-unsaturated ketone): This moiety provides structural flexibility, allowing the molecule to adopt a conformation that bridges the bipartite cavity of MAO-B. While α,β-unsaturated ketones can act as Michael acceptors, MAO-B-IN-2 is strictly a reversible inhibitor, indicating that steric hindrance prevents covalent adduction with active-site cysteines[3].

-

Halogenated Phenyl Ring B: The substitution pattern on this ring dictates isoform selectivity. Halogens increase lipophilicity (LogP), enhancing van der Waals interactions within the binding pocket.

Structural components contributing to the MAO-B-IN-2 (CC2) pharmacophore.

Structure-Activity Relationship (SAR) Analysis

The orientation and electronic nature of the halogen atom on phenyl ring B strictly govern the inhibitory profile of these derivatives[4]. The data below synthesizes the quantitative inhibitory metrics of key derivatives.

Quantitative Inhibitory Profile

| Compound | Halogen Substitution | MAO-B IC₅₀ (μM) | MAO-A IC₅₀ (μM) | Selectivity Index (SI) | BChE IC₅₀ (μM) | AChE IC₅₀ (μM) |

| CC1 | Halogenated | 0.69 | > 40.0 | > 58.0 | > 40.0 | > 40.0 |

| CC2 (MAO-B-IN-2) | 2-Chloro (Ortho) | 0.51 | > 40.0 | > 78.4 | 7.00 | 40.0 |

| CC3 | Halogenated | > 10.0 | > 40.0 | N/A | 11.8 | > 40.0 |

| Meta-Fluoro | 3-Fluoro (Meta) | > 10.0 | > 40.0 | N/A | 30.0 | > 40.0 |

Data synthesized from Rehuman et al., ACS Omega 2021[5].

SAR Mechanistic Insights

-

Ortho-Substitution Superiority: MAO-B-IN-2 (CC2) utilizes an ortho-chloro substitution. The steric bulk of the chlorine atom at the ortho position restricts bond rotation, locking the chalcone into an E-conformation that perfectly aligns with the narrow entrance of the MAO-B cavity. This results in an IC₅₀ of 0.51 μM and an exceptional Selectivity Index (SI) of >78.4 over MAO-A[3].

-

Dual BChE Inhibition: The ortho-chloro group also facilitates binding to the peripheral anionic site (PAS) of BChE (IC₅₀ = 7.00 μM). The larger volume of the BChE active site gorge compared to AChE accommodates the bulky coumarin-chalcone hybrid, explaining the lack of AChE inhibition (IC₅₀ = 40.0 μM)[5].

-

Meta-Substitution: Shifting a halogen (e.g., fluorine) to the meta position drastically reduces MAO-B affinity but retains moderate BChE inhibition (IC₅₀ = 30.0 μM), proving that the ortho position is the critical determinant for MAO-B selectivity[5].

Validated Experimental Methodologies

To ensure scientific integrity, the protocols used to synthesize and evaluate MAO-B-IN-2 must be self-validating. Below are the field-proven workflows.

Synthesis Protocol: Claisen-Schmidt Condensation

The synthesis relies on a base-catalyzed Claisen-Schmidt condensation, chosen specifically to yield the thermodynamically stable trans (E) isomer required for biological activity.

-

Reagent Preparation: Dissolve 1.0 equivalent of 3-acetylcoumarin and 1.0 equivalent of 2-chlorobenzaldehyde in absolute ethanol.

-

Catalysis: Add a catalytic amount of piperidine (or an alternative organic base). Causality: The base deprotonates the methyl group of 3-acetylcoumarin, forming an enolate that acts as a nucleophile.

-

Condensation: Reflux the mixture at 80°C for 4–6 hours. The enolate attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde.

-

Dehydration: Subsequent spontaneous dehydration yields the α,β-unsaturated ketone.

-

Purification: Cool the reaction mixture to room temperature. Filter the resulting precipitate and recrystallize from hot ethanol to yield pure (E)-3-(3-(2-chlorophenyl)acryloyl)-2H-chromen-2-one (MAO-B-IN-2).

Synthesis workflow of MAO-B-IN-2 via Claisen-Schmidt condensation.

Enzyme Reversibility Assay (Dialysis Method)

To confirm that MAO-B-IN-2 is a reversible inhibitor (Kᵢ = 0.53 ± 0.04 μM)[3] and does not covalently bind via its Michael acceptor moiety, a dialysis workflow is mandatory.

-

Pre-incubation: Incubate recombinant human MAO-B with MAO-B-IN-2 at a concentration of 10× its IC₅₀ (approx. 5.0 μM) for 30 minutes at 37°C.

-

Dialysis: Transfer the enzyme-inhibitor complex into a dialysis cassette (10 kDa MWCO). Dialyze against 50 mM sodium phosphate buffer (pH 7.4) for 24 hours at 4°C, performing buffer exchanges every 8 hours to maintain the concentration gradient.

-

Activity Measurement: Measure residual MAO-B activity using a fluorometric substrate (e.g., kynuramine).

-

Validation: Compare the activity to an undialyzed control and a positive irreversible control (e.g., selegiline). Causality: If the inhibitor is reversible, the concentration gradient will force it out of the dialysis bag, restoring enzyme activity. MAO-B-IN-2 shows near-complete recovery of activity, validating its competitive, reversible nature[3].

Blood-Brain Barrier (BBB) Permeability: PAMPA

For a neuroprotective agent to be viable, it must cross the BBB.

-

Setup: Coat a PVDF artificial membrane with a porcine brain lipid solution (in dodecane) to simulate the BBB environment.

-

Incubation: Add MAO-B-IN-2 dissolved in PBS to the donor compartment. Incubate the sandwich plate for 18 hours at room temperature.

-

Quantification: Measure the concentration in the acceptor compartment via HPLC-UV.

-

Result: MAO-B-IN-2 demonstrates an effective permeability (

) indicating high BBB permeation, a critical requirement for CNS drugs[3].

Conclusion

MAO-B-IN-2 (CC2) exemplifies the power of rational MTDL design. By hybridizing a coumarin core with a specifically ortho-halogenated chalcone linker, researchers have created a molecule that not only exhibits highly selective, reversible MAO-B inhibition but also provides secondary BChE inhibition and ROS scavenging capabilities[3]. The strict requirement of the ortho-chloro substitution highlights the precise steric and electronic demands of the MAO-B active site.

References

-

Rehuman, N. A., et al. "Halogenated Coumarin–Chalcones as Multifunctional Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors." ACS Omega 6.42 (2021): 28182-28193. URL:[Link]

Sources

- 1. 1253978-24-3|(E)-3-(3-(2-Chlorophenyl)acryloyl)-2H-chromen-2-one|BLD Pharm [bldpharm.com]

- 2. Halogenated Coumarin–Chalcones as Multifunctional Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Halogenated Coumarin-Chalcones as Multifunctional Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Therapeutic Potential of Mao-B-IN-2 for Parkinson’s Disease

Authored for Researchers, Scientists, and Drug Development Professionals

Part 1: Foundational Rationale - Targeting MAO-B in Parkinson's Disease

The Pathogenic Landscape of Parkinson's Disease

Parkinson's disease (PD) is a progressive neurodegenerative disorder defined by the substantial loss of dopaminergic neurons in the substantia nigra pars compacta region of the brain.[1][2] This neuronal death leads to a deficit in the neurotransmitter dopamine within the striatum, manifesting in cardinal motor symptoms such as bradykinesia, resting tremors, rigidity, and postural instability.[2] Beyond motor deficits, PD encompasses a range of non-motor symptoms that significantly impact quality of life.[3] Current treatments primarily focus on symptomatic relief by replenishing dopamine levels, but a critical unmet need remains for therapies that can slow or halt the underlying neurodegenerative process.[4][5]

Monoamine Oxidase-B (MAO-B): A Key Therapeutic Target

Monoamine Oxidase-B (MAO-B) is a mitochondrial outer membrane enzyme that plays a pivotal role in the catabolism of monoamine neurotransmitters, including dopamine.[6][7] In the brain, MAO-B is predominantly located in glial cells, such as astrocytes.[6][8] Its activity and expression levels are known to increase with age and are significantly elevated in the brains of individuals with PD.[4][6]

The enzymatic action of MAO-B on dopamine is a double-edged sword in the context of PD pathogenesis:

-

Dopamine Depletion: It directly contributes to the reduction of available dopamine, exacerbating the primary neurochemical deficit of the disease.[1][6]

-

Oxidative Stress: The oxidative deamination of dopamine by MAO-B generates potentially neurotoxic byproducts, including hydrogen peroxide (H₂O₂) and reactive aldehydes.[8][9] In the presence of elevated iron levels, as seen in the substantia nigra of PD patients, H₂O₂ can be converted into highly reactive hydroxyl radicals via the Fenton reaction, leading to significant oxidative stress and contributing to neuronal cell death.[6][10]

This dual role makes MAO-B a compelling target for therapeutic intervention. Inhibiting MAO-B can both preserve existing dopamine levels and mitigate the downstream oxidative damage that drives disease progression.[1][4]

The Strategy: Selective MAO-B Inhibition

Inhibiting MAO-B is a clinically validated strategy for managing PD.[4][11] MAO-B inhibitors can be used as an initial monotherapy to provide modest symptomatic benefit in early-stage PD or as an adjunct to levodopa treatment in more advanced stages to reduce motor fluctuations and "OFF" time.[11][12] The key to a successful MAO-B inhibitor lies in its selectivity. The other isoform, MAO-A, is responsible for metabolizing dietary amines like tyramine.[7] Non-selective inhibition can lead to a hypertensive crisis known as the "cheese effect" if tyramine-rich foods are consumed.[13] Therefore, high selectivity for MAO-B over MAO-A is a critical design feature for safety and tolerability.

Mao-B-IN-2: A Candidate for Investigation

Mao-B-IN-2 is a selective and competitive inhibitor of MAO-B.[14] Published data indicates an IC₅₀ value of 0.51 µM for MAO-B, establishing its potency.[14][15] This guide will provide a comprehensive technical overview of the necessary preclinical evaluation pipeline to rigorously assess the therapeutic potential of Mao-B-IN-2 as a treatment for Parkinson's disease, from initial biochemical characterization to in vivo efficacy studies.

Part 2: In Vitro Characterization of Mao-B-IN-2

The initial phase of evaluating any new chemical entity involves a thorough characterization of its biochemical and cellular properties. This establishes the foundational evidence of its potency, selectivity, and mechanism of action before proceeding to more complex biological systems.

Biochemical Potency and Selectivity Analysis

The first step is to quantify the inhibitory activity of Mao-B-IN-2 against its primary target, MAO-B, and assess its selectivity against the MAO-A isoform.

Causality Behind Experimental Choice: An IC₅₀ value provides a quantitative measure of how much of a drug is needed to inhibit a biological process by half. A low IC₅₀ value indicates high potency. The selectivity index (IC₅₀ for MAO-A divided by IC₅₀ for MAO-B) is arguably more critical, as it predicts the therapeutic window and the likelihood of off-target effects, such as the aforementioned "cheese effect."[13] A high selectivity index is paramount.

Quantitative Data Summary:

| Compound | Target | IC₅₀ | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|---|

| Mao-B-IN-2 | hMAO-B | 0.51 µM[14][15] | To Be Determined |

| hMAO-A | To Be Determined | ||

| hBChE | 7.00 µM[14][15] | N/A | |

| Reference: Selegiline | hMAO-B | ~0.037 µM[16] | ~127[4] |

| Reference: Safinamide | hMAO-B | ~0.098 µM[17] | ~5000[4] |

Experimental Protocol: Fluorometric In Vitro MAO-B Inhibition Assay

This protocol is based on the principle of detecting H₂O₂, a byproduct of the MAO-B catalyzed oxidative deamination of a substrate, using a fluorometric probe.[18][19]

Materials:

-

Recombinant human MAO-B and MAO-A enzymes

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Mao-B-IN-2 (dissolved in DMSO)

-

MAO-B Substrate (e.g., Tyramine, Benzylamine)

-

Fluorometric Probe (e.g., Assay Genie's GenieRed Probe, Amplex Red)

-

Developer/Enzyme (e.g., Horseradish Peroxidase)

-

Positive Control Inhibitor (e.g., Selegiline)

-

96-well black microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of Mao-B-IN-2 in MAO Assay Buffer. The final DMSO concentration in the assay should not exceed 1% to prevent solvent interference.

-

Plate Setup:

-

Test Wells: Add 10 µL of each diluted Mao-B-IN-2 solution.

-

Enzyme Control (100% Activity): Add 10 µL of Assay Buffer with the corresponding DMSO concentration.

-

Positive Control: Add 10 µL of a known MAO-B inhibitor (e.g., Selegiline) at a concentration that yields maximal inhibition.

-

Blank Control (No Enzyme): Add Assay Buffer to wells that will not receive the enzyme solution.

-

-

Enzyme Addition: Prepare a working solution of the MAO-B enzyme in Assay Buffer. Add 50 µL of this solution to all wells except the Blank Controls.

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Prepare a Substrate/Probe working solution containing the MAO-B substrate, fluorometric probe, and developer (e.g., HRP). Add 40 µL to all wells to start the reaction.

-

Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence kinetically (e.g., every minute for 30-40 minutes) at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 535/587 nm).[19]

-

Data Analysis:

-

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Normalize the rates to the Enzyme Control (100% activity) and Blank Control (0% activity) to determine the percent inhibition for each concentration of Mao-B-IN-2.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[18]

-

-

Selectivity Determination: Repeat the entire procedure using the recombinant human MAO-A enzyme to determine the IC₅₀ for the other isoform and calculate the selectivity index.

Diagram: In Vitro MAO-B Inhibition Assay Workflow

Elucidating the Mechanism of Inhibition

Mao-B-IN-2 is described as a competitive inhibitor.[14] It is also important to determine if the inhibition is reversible or irreversible, as this has significant implications for dosing regimens and potential for long-term side effects. Irreversible inhibitors (e.g., selegiline) form a covalent bond with the enzyme, requiring new enzyme synthesis to restore activity, while reversible inhibitors (e.g., safinamide) bind non-covalently.[3]

Causality Behind Experimental Choice: Enzyme kinetic studies, such as generating a Lineweaver-Burk plot, are the gold standard for determining the mechanism of inhibition. By measuring reaction rates at various substrate and inhibitor concentrations, one can distinguish between competitive, non-competitive, and uncompetitive inhibition. A competitive inhibitor will increase the apparent Km (Michaelis constant) of the substrate without changing the Vmax (maximum reaction velocity).

Experimental Protocol: Enzyme Kinetics Study

-

Perform the MAO-B inhibition assay as described in 2.1.

-

Instead of a single substrate concentration, use a range of substrate concentrations (e.g., 0.2x to 5x the Km of the substrate for MAO-B).

-

Run these substrate curves in the absence of inhibitor and in the presence of at least two different fixed concentrations of Mao-B-IN-2.

-

Measure the initial reaction velocity (V₀) for each condition.

-

Plot the data using a double reciprocal plot (Lineweaver-Burk): 1/V₀ versus 1/[Substrate].

-

Analysis:

-

If the resulting lines intersect on the y-axis, it confirms competitive inhibition.

-

To test for reversibility, a dialysis or rapid dilution experiment can be performed. The enzyme is pre-incubated with a high concentration of Mao-B-IN-2, then the complex is rapidly diluted or dialyzed. A recovery of enzyme activity over time indicates reversible inhibition.

-

Diagram: Competitive Inhibition of MAO-B

Part 3: In Vivo Preclinical Efficacy Assessment

After establishing a promising in vitro profile, the next critical phase is to evaluate the therapeutic potential of Mao-B-IN-2 in a living system using an animal model that recapitulates key aspects of Parkinson's disease.

The MPTP Mouse Model: A Validated Tool for PD Research

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is one of the most widely used and well-characterized toxin-based models of PD.[20][21] Its utility is directly linked to the role of MAO-B.

Causality Behind Model Choice: MPTP itself is a lipophilic, non-toxic pro-drug that readily crosses the blood-brain barrier.[21] Within the brain, it is metabolized by MAO-B in astrocytes into the toxic cation 1-methyl-4-phenylpyridinium (MPP+).[21][22] MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[22] Once inside, MPP+ inhibits Complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, the death of dopaminergic neurons in the substantia nigra.[21] This mechanism provides a direct biological link to PD pathology and makes the model exceptionally well-suited for testing MAO-B inhibitors, which can block the very first step of this toxic cascade.

Diagram: Bioactivation of MPTP Neurotoxin

Efficacy Study: Experimental Design and Methodologies

A robust experimental design is crucial for obtaining clear, interpretable results.

Animal Model: Male C57BL/6 mice (8-12 weeks old) are typically used as they are highly susceptible to MPTP toxicity.[23]

Experimental Groups:

-

Vehicle Control: Mice receive vehicle injections only (e.g., saline).

-

MPTP + Vehicle: Mice receive MPTP to induce parkinsonism, followed by vehicle treatment. This is the disease model control.

-

MPTP + Mao-B-IN-2: Mice receive MPTP, followed by treatment with Mao-B-IN-2 at one or more dose levels.

Experimental Protocol: Sub-Acute MPTP Dosing and Treatment This protocol describes a common regimen for inducing significant and reproducible dopaminergic neurodegeneration.[22][23]

-

Acclimatization: House mice under standard conditions for at least one week before the experiment begins.

-

Baseline Behavioral Testing: Perform baseline motor function tests (e.g., Rotarod) on all mice to ensure there are no pre-existing differences between groups.

-

Toxin Administration: Administer MPTP-HCl (e.g., 18-30 mg/kg, intraperitoneal injection) dissolved in sterile saline. A sub-acute regimen often involves one injection per day for five consecutive days.[22][23] The Vehicle Control group receives saline injections of an equivalent volume.

-

Therapeutic Intervention: Administer Mao-B-IN-2 or vehicle according to the study design. The timing is critical. For a neuroprotective hypothesis, Mao-B-IN-2 would typically be administered shortly before each MPTP injection to inhibit the conversion to MPP+.

-

Behavioral Monitoring: Conduct motor function tests at set time points after the final MPTP injection (e.g., 7 and 14 days post-lesion) to assess the functional deficit and any therapeutic improvement.

-

Euthanasia and Tissue Collection: At the study endpoint (e.g., 21 days post-MPTP), euthanize the animals.[22] Rapidly dissect the brains; one hemisphere can be used for neurochemical analysis (striatum) and the other for histology (substantia nigra).

Assessment of Motor Function: The Rotarod Test

Causality Behind Method Choice: The Rotarod test is a standard and sensitive method for evaluating motor coordination, balance, and motor learning in rodent models of PD.[22] Dopaminergic lesioning with MPTP impairs the ability of mice to perform this task, and a successful therapeutic agent should ameliorate this deficit.

Experimental Protocol: Rotarod Test

-

Training: For 2-3 days prior to baseline testing, train the mice on the rotarod apparatus at a constant, low speed (e.g., 4 rpm) for several trials per day.

-

Testing Procedure:

-

Place the mouse on the rod.

-

Start the trial with the rod accelerating from a low speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).[22]

-

Record the latency to fall (the time the mouse remains on the rod). A trial also ends if the mouse clings to the rod and makes a full passive rotation.

-

Perform 3-4 trials per mouse per testing day, with a sufficient inter-trial interval (e.g., >15 minutes) to prevent fatigue.

-

-

Data Analysis: Average the latency to fall across the trials for each mouse at each time point. Compare the group averages using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Neurochemical and Histological Endpoints

Behavioral data must be corroborated with biological evidence of neuroprotection.

1. Neurochemical Analysis: HPLC for Striatal Dopamine

Causality Behind Method Choice: The primary consequence of dopaminergic neuron death is a loss of dopamine in the striatum. High-Performance Liquid Chromatography (HPLC) with electrochemical detection is a highly sensitive and quantitative method to measure levels of dopamine and its metabolites, providing a direct biochemical correlate of the extent of the lesion and its protection by the therapeutic agent.[22]

Experimental Protocol: Striatal Dopamine Measurement by HPLC

-

Tissue Preparation: Rapidly dissect and weigh the striata on an ice-cold surface. Immediately snap-freeze in liquid nitrogen and store at -80°C.

-

Homogenization: Homogenize the tissue in an ice-cold solution of 0.1 M perchloric acid containing an internal standard (e.g., dihydroxybenzylamine).

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g for 15 minutes at 4°C) to pellet proteins.

-

Analysis: Filter the supernatant and inject a defined volume into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

-

Quantification: Calculate the concentrations of dopamine (DA) and its metabolites (DOPAC and HVA) by comparing the peak areas to those of a standard curve and normalizing to the internal standard and tissue weight.

2. Histological Analysis: Tyrosine Hydroxylase (TH) Immunohistochemistry

Causality Behind Method Choice: Tyrosine hydroxylase (TH) is the rate-limiting enzyme in dopamine synthesis and serves as a specific marker for dopaminergic neurons. Immunohistochemical (IHC) staining for TH allows for the direct visualization and quantification of surviving dopaminergic neurons in the substantia nigra (cell bodies) and their terminals in the striatum.[22] This provides irrefutable evidence of neuroprotection.

Experimental Protocol: TH Staining and Stereological Counting

-

Tissue Preparation: Transcardially perfuse the mouse with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in PFA, then cryoprotect in a 30% sucrose solution.

-

Sectioning: Cut coronal sections (e.g., 30-40 µm thick) through the entire substantia nigra and striatum using a cryostat.

-

Immunostaining:

-

Perform antigen retrieval if necessary.

-

Block non-specific binding sites with a blocking solution (e.g., normal goat serum).

-

Incubate the sections with a primary antibody against TH overnight at 4°C.

-

Wash and incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex (ABC method).

-

Develop the stain using a chromogen like diaminobenzidine (DAB) to produce a visible brown reaction product.

-

-

Quantification: Use an unbiased stereology system (e.g., optical fractionator) to count the total number of TH-positive neurons in the substantia nigra pars compacta. This method avoids biases associated with simple 2D cell counting. For the striatum, measure the optical density of TH staining as an index of terminal integrity.

Expected Data Outcomes:

| Group | Latency to Fall (s) | Striatal Dopamine (% of Control) | TH+ Neurons in SNc (% of Control) |

|---|---|---|---|

| Vehicle Control | 240 ± 20 | 100% | 100% |

| MPTP + Vehicle | 85 ± 15 | ~30% | ~40% |

| MPTP + Mao-B-IN-2 | 175 ± 18 | ~75% | ~80% |

Part 4: Synthesis and Future Directions

Summary of Therapeutic Potential

The preclinical data gathered through this comprehensive evaluation pipeline would establish the therapeutic potential of Mao-B-IN-2. Positive results would demonstrate that Mao-B-IN-2 is a potent and selective MAO-B inhibitor that can effectively protect against MPTP-induced neurodegeneration in vivo, leading to both functional motor improvement and the preservation of the nigrostriatal dopamine system. The competitive and likely reversible nature of its inhibition suggests a favorable safety profile.

Critical Future Research

While the described studies would provide strong proof-of-concept, they are the first step. Further rigorous investigation is required before consideration for clinical development:

-

Pharmacokinetics and Blood-Brain Barrier Penetration: A crucial missing piece of data is the extent to which Mao-B-IN-2 crosses the blood-brain barrier.[24][25] In vivo pharmacokinetic studies are needed to determine its brain-to-plasma ratio, half-life, and overall bioavailability.

-

Chronic Dosing and Safety Toxicology: Parkinson's disease requires long-term treatment. Therefore, chronic toxicity studies in multiple species are necessary to establish a long-term safety profile.

-

Efficacy in other PD Models: To ensure the observed effects are not model-specific, efficacy should be tested in other models, such as genetic models or those using different neurotoxins (e.g., 6-hydroxydopamine).

-

Elucidation of Neuroprotective Mechanisms: Further cell-based studies could explore if Mao-B-IN-2 has additional neuroprotective properties beyond MAO-B inhibition, such as anti-inflammatory or anti-apoptotic effects, which have been suggested for other MAO-B inhibitors.[4][26]

Conclusion

Mao-B-IN-2 represents a promising chemical scaffold for the development of a new therapeutic agent for Parkinson's disease. Its potent and selective inhibition of MAO-B positions it to address both the symptomatic dopamine deficit and the underlying oxidative stress-driven neurodegeneration. The in-depth technical evaluation outlined in this guide provides a rigorous, self-validating framework to systematically assess its potential and provides the necessary foundation for its advancement as a clinical candidate.

References

- The Role of Monoamine Oxidase Type B Inhibitors in Parkinson's Disease. (Source: vertexaisearch.cloud.google.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7cuI_1bi27wS3XHexz5IGieHYqhT98HjTBKmPaaFLRJ3FG7OH0YHuuQKOg8hGBjPpqCDGcd__p2hRhaOV8Mc3cG5eZ4u7rG-OJOx3QnioVzYQ_heYDCOfEPsRoq1B8Gv4gsuANu1kHg==]

- Protocol for the MPTP mouse model of Parkinson's disease. (Source: PubMed - NIH) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeHI4NW4RQ5L26SNZxMGpJ-Abt94C2ZoZnhuym9XqaXKglklwg-LEqsgtQ43GfSS6xu3xdr1dvGrKaTgaikoPHUv86a88ZiFRmn6CtY-rewTbt165ElqHw61xvtmPIifuTXK8i]

- Protocol for the MPTP mouse model of Parkinson's disease. (Source: ResearchGate) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBORZflmFSKPxuV3MGbAAqxf2EnUSkLtISbIXzIGcy5kfAb7s0_JI4_pTqm8nWehmulVF2Oi6wndnlxnjTUDB2glqtVXqwASIGiszxpCiCZSJxxZrZ8519q68ppzv_xUnXIHQkIuYU1R4eGfPD_JFqqejGThzlfIahjVyZbiZf7yYGGzpvSLKyrUfJHfJV_COEbYucoEtc8fhpaPfFJOYrEeutgpY=]

- An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. (Source: Open Exploration Publishing) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS1Ze4_vjSmlh8Wb9B7tagAwF-lwx1KerIkBXxAkNNx99J7M7EVZB_RhF2ac_TAW63WIUE9rs7os8RtUI52EXahKah-n7sZG4dnPQk0o9xjWabiUkeaPBTF4mhk-mKj9QnPNW9ROwuNEwbZSoys8ThJTKI0lk=]

- MAO-B Inhibitors. (Source: Parkinson's Foundation) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-DYG3b2UauVjmneiUGoHVNl31afh_k9zD0mWtbNr6RUmuV1ky6viCkQvdV85fm05lhi8wJqcXQwhkvsaQX1X_k4aQtQFEou3reH0_2h1J9VqBBXBxW3jf27m5KAoi9GaVpGM0Y_ClDZYaNvdzPsmvCwQ_uErEmDzQWV1BzXSSrzCYepc94Ua2016NaVvm4ByPRiqeAjeRio1brgBGVbY=]

- MPTP Mouse Models of Parkinson's Disease: An Update. (Source: PMC) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu06egpA3Hvuh_k7F3ORFvTDYLzGRrgaKcNqSGlaeHIh8bJ6foAKdwuazAT3EVnWipQBBvG2swkVRkCEtEcouPbX6zTiOI-9Rj-JJ6ItbNRJZfdi6TkElDFxNbyKyfTbRmfr_nuiS9UVW4-NY=]

- Revisiting the Role of Astrocytic MAOB in Parkinson's Disease. (Source: PMC) [URL: https://vertexaisearch.cloud.google.

- Application Notes and Protocols: MPTP and Nomifensine Animal Models of Parkinson's Disease. (Source: Benchchem) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdEFMmcsdvmtFomwWiURmdWc6FpLD8ZJQmHIECvZpCkbzG3rEfXO77rFnoRXlQgfIRQ8LM-UVLfmdP5nKWuxby86bx-mS4O2-GX-NaYjF17kitZsTCVvjPH9NKNdUZaDAjTOqGMUAXwRSUwwF-2vcvLzdVUT2Tb9G8FiFvMpNoVuo01m8lRpESgiuIqriYownwYOpmkD3l6KHUgEfCqBT9idFcZZRItbcJtpGwqXzS1wO9obdWrw==]

- A Closer Look at Selegiline for Parkinson's Symptom Management. (Source: davisphinneyfoundation.org) [URL: https://vertexaisearch.cloud.google.

- Role of MAO-A and MAO-B in the pathogenesis of PD. (Source: ResearchGate) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlk0VAMKM_NDzROQAffjgKtpwbFMvWVYQTJ3PkMadAk4FIIa693nbsFsvwm4MjFpe7yOTR42WJMEMlqha7Bc0wW7rXWUEIFQPti29W86auRdZVNCCmJqhfWh1_M6VFgUhjr6cc2yryF5rgGBqWSvl8zVWACoWzvrnlcHZgTVL1sjnrwkyU-MpZWtbvjBxZnJT3TVWeObW6Uz6JPH7XFuvCtrWbd0E29F8eDkWmeMYkilI0dX9kfPLqemPtg7whaoJMidN9ConO]

- MPTP Mouse Model of Parkinson's Disease. (Source: Creative Biolabs) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE7lwadIOQIifhDFC-he0v0lKssKNMqp0KU58aWo0q7RD25CKQD1WlnSiD_nIE9D4ig6AoPn9rnnija5ETdG_KcJs3dLHHnKodW423HO95439cAJ2gGBePcq_br8kKugrpJi-IBGBWfNXEVpB6CgrhyWG0_g1YOTxnSY_Rsv8Bg1OWsoA6kXmvxJ6M6pGu5P2Y-1-xeac7c04pl0zUzxtUWvhg]

- Application Notes and Protocols for Mao-B-IN-18 In Vitro Assays. (Source: Benchchem) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIM9a1ufZj2bmmeaCcyphsubddPZYZ7AWe78LXRvBQpFst4mCR2sulzV_dX6A6qbmUx-VHBMaUUhYnrch8_PKmDIvhgLpg_Ql6QDE8mHSyfXQ1nGmkjeaFtJfE2d7CeDmxnE6CfM0B8kVgms8p2d9CQDe9M5S9PBQ8vIJfQ1E0ALbpaAHMlEizkOa0YV7fEsIyLITUTEmPZt12MJo=]

- Monoamine Oxidase (MAO) Inhibition Assay. (Source: Evotec) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8CNhlcyQN6jDidpIiOmc5UDcs1pvD8bIBNHGZvlwpNQyJeUl1BimZBfjPtLhm1uH_KH-C-ruMaH69PStVhc-qWQ1dddsoyW8djPy3MH3CZ3AMLb_hUwYCeIO1hMkBp19cdwMSuY0pis8kYEsv-x84fzyBD_N0mMD_gMZmNn-L-pS3YIs2tfHoh3QcHOQqmMt_qYlz4O1HoSQN72_Ryw7xaqyc1QBo16PBrBD6wORNDyMERtGbLyN0EjS-FA8CubkJX9_H2-4GorCYgB4y78-eoCG4Y6JzTngjKGRwG2zPBk2CFBTuCo9VfbqAMknSyFw=]

- Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. (Source: PMC) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6SsMLjp0mFrZztN-nTMo7pQAsG4gkxYli95MqtLbCH4KewYqzFYCq7SMOL8dvyjSLxHJN3H8RzaC1icPLY_c4QLxmMf4ps0XHpCE2mIUOG-H7yvgp40nekRSXV51CLXWZRU5envQFHZQ8gII=]

- Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. (Source: PMC) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmtivtdd6O9s0bvHC26CBLjufxK2kNsuaFVQtt3dJmenq9860ZYjeDLlDzv3KBUf_OOa6AQGqB03LGMGzGRZQB9ee6Opa2iOo968YKpRc7C7dJyPt4HPlYguyusjdvFOENUVzE3lEKbBP02Bg=]

- Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. (Source: PMC) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJIqt-HeLQBEPEUQSGlFqztVecAj6FN38X1GjTrpnrq78f_6emaOABUe6-sXOqSZ0wxTD7ruKOHVaMghcRPq0qGTItLqAytiTTVERtexGCM9gXq9jeUIiqi40-343OtdkRUOIm7T2thouI_EA=]

- Attempts to obtain neuroprotection in Parkinson's disease. (Source: Neurology) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUuF_t-DIDhCeM3nuxoagZyT10M7LEn4z2Zxjo9L_Huh0fCxw_PbmbqpaPApu-e2EhlnpFgtN-Qkhir9mO_1ZMaugXjMTvoPirOWpTenRr7AEKoecIM0cIAWAPa9eOdEy7Py9HLuH__CB9-c96F6SBKxOs_lw=]

- Neuroprotective agents for clinical trials in Parkinson's disease. (Source: Neurology) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3xTgDSwptCPSEZJoTv8w0SUa8DxbYdKWw7uU19Q_jZF1tMpaqhkHvoL1ubD4gnMrcLX-n7tXfQYSayYrRfchgyLWC_SLMH4WuMqC4VkhU2e8M82MoW6IlhB1UonCadxDu6VkSsvfkHhu6qTVvKBaV9uPN7Wk2dYoBWnk=]

- Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). (Source: Assay Genie) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqzqz49izfGE0ymbSZH-ItEdKwM6h0VDaGCYZCg95b20PTVAk4Ais37ogeGCe2quBUuJPzLudMNo7s9k-VAfwyvshzFA3XrBIJnvkv4p70j_zYpBENkxtP50SMl7OvnclhW5iqsQgAAoAyJkdLeI5Zjnz0LAfawXzzmD7RMYxg2OP5]

- Activation of Nrf2 Neuroprotective Pathways for Treatment of Parkinson's Disease: A State of Art Review. (Source: Preprints.org) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0GNgLPuj5Y31fljJ1DvNmmok0YDj2wDKNuuykUxGWisb51dxzDFo6NJHZ9j7I-GYkYZ5RAn7NjsWzwPWrvAQfKePgTuyUTnrCl_HtVHEbrgKMcowOVAXc4Ia6nG-7_OTaPYx8FU3M9XrAEZwVGQWrbpa8fXqE0Q==]

- Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (Source: intechopen.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPdIq5hBVqV0a5Ww04tktuw-zA_SMIFp9I1Zd_FIrztGk8zEnL_yjuOwyQwPBFd-rMP-jGdi6vwLKmSqAj6vp1ksEkm9Sq2naTJiGgns8pWnedNWVgGZIyESX82-wwhigwY2_A-Lnx1yL4UZzOaMF7B-klO-ER2-XGGhTTP3wSOEuKvtAoXw==]

- MAO-B Inhibitors in PD. (Source: Unshakeable MD) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC2SMrJfGw63X35vduNf-9waxiewXPbYUhDHciqWrjOeubsd-YYxo007z74607InyIkBAnK9CQ2KXVIbLl5_3plgV9jlY9APJToT0Q_2IHO5c5TE0AiP6D7JxKAJG5VZXNUxVgfLmSGyDAc0gAx2MH9tr5GA==]

- Development of Novel Monoamine Oxidase-B (MAO-B) Inhibitors With Reduced Blood-Brain Barrier Permeability for the Potential Management of Noncentral Nervous System (CNS) Diseases. (Source: PubMed) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPn6L_Z5-5F4j7h5WC3gFxfSsFoasAg6h_U4pvf1apMe0Z6p-2UxLYbsT6n4JORyFkA-S89HbkZjfihhCUpOegy2nFmJRwZQl2oIDFVgQI31ZFkrvhwrtG8JLXOp1FnJS80x60]

- MAO-B-IN-2 | Monoamine Oxidase Inhibitor. (Source: MedChemExpress) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHuL1-qy-ZFAo78fDT6ss3UNr94xx8KIjnYCw33ZYS_xDsP-SeyCDNq7J7j7VLvEU9u4l4t9K7vDYzLU-kBvWMnUSXTKo6DTgDhgEOBEZaLb-ICXWDe7hSctt1tDMoz_aYQQAeHlWzx9U=]

- Neuroprotective and Therapeutic Strategies against Parkinson's Disease: Recent Perspectives. (Source: PMC) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXCU8iQOLA4gHbPLy3Q7Oblz0o1dUWmPX08BYOgIWuK_z4-eML82Fb1euw55JhhnIr93JNf4zsyuEvZ7eoByxepdxvbW3NLG8YxnQfcSh6Kugs3DpHDX0PJrvHOP0kp6OjvLaaw2DR0j4rUkg=]

- Formononetin Exerts Neuroprotection in Parkinson's Disease via the Activation of the Nrf2 Signaling Pathway. (Source: MDPI) [URL: https://vertexaisearch.cloud.google.

- Development of Novel Monoamine Oxidase-B (MAO-B) Inhibitors with Reduced Blood–Brain Barrier Permeability for the Potential Management of Noncentral Nervous System (CNS) Diseases. (Source: ACS Publications) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV56SltE4XlEtMZzHbUKWWiKl_E0nA3nGYgBtZr0DZChl3Nx8aI1K_pudRev2JSOzuOOYzDRD9yYKtSwa5P1E2_IKtZVMjYUx1ZKU1MpdKNxlBB-2B-RjIOhpd6GwpZb8KWxqjmNQH0lCkzjpyrL4lRoEbxA==]

- MAO-B-IN-2 | MAO inhibitor. (Source: Selleck Chemicals) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ3c7WEbFHvVxLpBxeQ-PUH4GhpyZRWjs-q6m-SzIUg-dnG4b7ic3SDdD2cJM2uaqTpmRFP-qvUqoM61CP7t8Kt2lYGnsjpJCo83MUpyKniDxIHqx711TjT-U46iOBM0ZSBLBZzL1bZWm26MaYiNc=]

- An In-depth Technical Guide to the Mechanism of Action of MAO-B-IN-11. (Source: Benchchem) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF54Exd1LLwpUZBUjZyR27txhker2SFTs9DxFMF4lx43XzPTmZr2o8s4z4OKq2gHt2Tw5JVGT31rZwqEXDNeju4DqcFN-jLDNQMMUVGbw7jqllj5ZfpGmSQiitRfEyvKjSKkibK5da3Pcg-tmGJI-TllS8v-vbyrzP8OqERIFWbZxo7AZXTTFWMy0W-Gq01kjjVEoQwZeODF-JJeOoBMV9do2g=]

- Could MAO-B Inhibitors Slow Parkinson's Disease Progression? (Source: Michael J. Fox Foundation) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1sv9aY9ti4RgiURVte2HqUsO95ZenMFRqlZK10bwjwvBUEiXqs5jdA23fKl3jaB-THojguDwh72FeS3u7KcDSJYYqpSFjDAuTa9RRABIMvKal15N7eQ3kR8G15PRlnsLpLdl4L-8hopbvbdgYT3zjwJKWMljtYT2LwZQMUuVNXNpxvb0WHAmeh43Dj1P0bo5Lt5sZXm4=]

- Monoamine oxidase inhibitor. (Source: Wikipedia) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtOzD5tS9Y376mA1yhZ6vFXq0RCtXhuOSPUiOAkQQkC_w6DcvQ5jGwmPwxIDcW_iwcMNu_yXZRmfF3Txre2xubyXxnm3HmONAOrmmXJ5SSJc811WmUkVIp-Bf2OSTMlpXj9IbNk0vMvf2ku5uRIJ6qXPK3rw==]

- Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings. (Source: PMC) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg8Vx731EJjrAMAgo_OcTdzMnyKIF1UQXSY4kIlcTDwagds2oMPS4dMmqfK2ZHrE46rYM-n6g2FXU0jNMDasjB5-VGOBsnbDkSZxxbj4rntO-1Kf2tlM7nXo_zlKYHqs2ybDWOGB1bAh8Ie36S]

- Development of Novel Monoamine Oxidase-B (MAO-B) Inhibitors with Reduced Blood-Brain Barrier Permeability for the Potential Management of Non-Central Nervous System (CNS) Diseases. (Source: ResearchGate) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjMXUhpEKCkd896m5gXxCbEmZAg1I3JB_Fd1BCRjcm_5ofWjMKui8V25XJjs4bjamA6XUWGg6iGS7Tx8LH3xsTVZfuPI_u7M-PGSr9bdwX4v-qrbcFqzZxP8Oj1L8Lvgjiorqp4TBlk5X4Q7xK0m3tWYygJjIHxFxyTtsMU7k0qSEwdaSD_9MAThD5XUPIP8rN6eKSXLBDAMaSIIlOmjA1X4h9fKop5VktcJ99gnpQ-Zg4YmjvRfUqc-JyGdensIqxdwh7QPHewJPEn3Y6qhxP0LohKBcE_9Ej19aFdqkxQdSICwBoYXofg8nrwtqlSkH0gx5WxIzrwl8Cv-uLpqiOaIoGp_dDl-zkFIcxU7lZfLLMPB1yfdLGT4x1f0r5]

- Molecular Mechanism of the Relation of Monoamine Oxidase B and Its Inhibitors to Parkinson's Disease: Possible Implications of Glial Cells. (Source: PubMed) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw_Xm0GBuBz-1ZbHvXhJiXtFJvT8V8A8-t1GhdmbL9OrcjxbyZcJgY83RKRrr2VZou65UKh9Kyx565wXvqS_0q4y8XfYgIVHDUnSTMy7d1uBT8dcvCgKYzFVbl1pBA9K14FRCM]

- MAO Inhibitors: Mechanisms and Drug Discovery. (Source: BOC Sciences) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1dDQLpWT_cXbe0BodmXcE0PNjvEryMwUclRIeqWBrFodfWF8ijXXWA7U2ijKf0hcLbtAYeI4ze3d2uoNwe8pQsKyRybkHVf_f_-a9MKsl741kNt_lTraKyOUWob65fP3-Jm7RFRj9KX0WmMNZqtvlpP0mPvCaObOdenLvVhhGgC3BtxUvQAW20ylCDNIc0AU_SSC7KUYIbVjOTiSWe61laO1bhX4XawF0g4bZJueQZiUT7dI=]

- Analysis on the Clinical Research Progress of MAO-B inhibitors. (Source: synapse.patsnap.com) [URL: https://vertexaisearch.cloud.google.

- Monoamine Oxidase B inhibitor 2. (Source: MedchemExpress.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsVzFpZPNgsCz1ufkYisyQ4Wifke4Erx4A8xn5VR0n21iu97GktuJv6Cv3c7RPeLnLbD2SzpCyeAmiZEw4aShGtz6tGtzEU3KGjtARSs5EAdOF_VG6BBo_vKcoBgkkuDI1WUno2ESoSC9pLZVNWIDaR4bw3hJSvGtox-jPxv0=]

- Effects of combined MAO-B inhibitors and levodopa vs. monotherapy in Parkinson's disease. (Source: frontiersin.org) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx9NnRKrJ46wJ_tBxr0wb6o8OP5FF_aGl2qfQjZFvBPjSvuBcqp_Y_20v4124TSUzooVSCkuuGxTiSM0CzA5ZBYBC9WWlMHJHqPmEwu0g627F9ttZ-9K61qBLBHW-EslJHZCiJIoNUKITHt4MedORh1SnQNEFOZkAJbRa-PxN-Z4cKU7Dq42iuWl6UGk0xAKj-rQrNafeqyKU=]

- Effect of T-2 toxin on blood-brain barrier permeability monoamine oxidase activity and protein synthesis in rats. (Source: PubMed) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfHZVAc2qpGH-IK91UgAMbqYYwfabwXsGIQan4gbKLGcgoKUp-5tb10kedYRAlY_FCo99UMeFFvNPcnvapSEzACPqyIfqezqnjJctsnwa-zK-uZNs9jpT1L-1bycnmQxP-nh0=]

- Blood-brain barrier monoamine oxidase: enzyme characterization in cerebral microvessels and other tissues from six mammalian species, including human. (Source: PubMed) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnAU7E2rUEcYPprNCue7j3flubzDbxyrCEbOuTYj_xPL2M3QgcKAo5zF6VK5ptdDA0Ilajh1RGzsE9AR7UW_Gc8h2ST8BwvXfi7VVLJf7CyGQ0dJOubacUUtg4ZYb3fVDuXfM=]

- 2VRM: Structure of human MAO B in complex with phenyethylhydrazine. (Source: RCSB PDB) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEadUAF6ySXqFXzEF6qM-W6eFkhF4OLVMWw1EL7b6x9J8kkSxJ0Xv10NQqs6UC2Mm4dmpWoKfq9uWvE370repGo8tBileVc3LNvNg3tkUwD1hdcI2pk0pdHSQW23i-]

- Structures of Human Monoamine Oxidase B Complexes with Selective Noncovalent Inhibitors: Safinamide and Coumarin Analogs. (Source: ACS Publications) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMcky40ov8FEecij7s2ZZQRDZzETm-JwEtRres7nv3ty0hbnAlm3nCQjLMSQYxx6Ycjdxb13cemUPIo7_pq-HkmHzIh_eRxdrQ2R27QNjeu7DyrdhysxcVdUfsxe66LenN9_1BcA==]

- Double Attack to Oxidative Stress in Neurodegenerative Disorders: MAO-B and Nrf2 as Elected Targets. (Source: MDPI) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl_EwTk6CPnddEyxfyEFkRsjAPVEwf7uoI-jWdqhvWdHmwmGeXq81d_x9o5nNx_3KhfDA-zJmMkVPRwy3KTfjbPS-Cba9Q6CupAFia1KOVM3RNAesaFqccmVz9jSDQCPVwwBW1]

Sources

- 1. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

- 2. Neuroprotective and Therapeutic Strategies against Parkinson’s Disease: Recent Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neurology.org [neurology.org]

- 6. login.medscape.com [login.medscape.com]

- 7. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Revisiting the Role of Astrocytic MAOB in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanism of the relation of monoamine oxidase B and its inhibitors to Parkinson's disease: possible implications of glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. neurology.org [neurology.org]

- 11. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]

- 12. unshakeablemd.com [unshakeablemd.com]

- 13. davisphinneyfoundation.org [davisphinneyfoundation.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

- 16. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. assaygenie.com [assaygenie.com]

- 20. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. Development of Novel Monoamine Oxidase-B (MAO-B) Inhibitors with Reduced Blood-Brain Barrier Permeability for the Potential Management of Noncentral Nervous System (CNS) Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on MAO-B-IN-2: Mechanisms, Protocols, and Applications in Neuronal Oxidative Stress Reduction

Executive Summary

Monoamine Oxidase B (MAO-B) is a mitochondrial enzyme predominantly expressed in the central nervous system. It is responsible for the oxidative deamination of monoamine neurotransmitters, particularly dopamine. In neurodegenerative conditions such as Parkinson's and Alzheimer's diseases, MAO-B hyperactivity accelerates dopamine breakdown, generating toxic byproducts like hydrogen peroxide (H₂O₂) and dihydroxyacetaldehyde [1]. This enzymatic process is a primary driver of intracellular oxidative stress, leading to mitochondrial dysfunction and neuronal apoptosis.

MAO-B-IN-2 (CAS: 1253978-24-3) is a highly selective, halogenated coumarin-chalcone derivative that acts as a competitive dual inhibitor of MAO-B and Butyrylcholinesterase (BChE) [1]. By halting the generation of ROS at the enzymatic source, MAO-B-IN-2 exhibits profound neuroprotective efficacy. This whitepaper provides a comprehensive, self-validating framework for integrating MAO-B-IN-2 into neuropharmacological research.

Pharmacological Profile & Target Specificity

To effectively utilize MAO-B-IN-2 in assay development, researchers must account for its dual-target affinity and physicochemical properties. The coumarin scaffold provides high binding affinity to the MAO-B active site, while the chalcone moiety enhances its antioxidant profile [1].

| Property | Specification / Value |

| Chemical Name | (E)-3-(3-(2-chlorophenyl)acryloyl)-2H-chromen-2-one |

| CAS Number | 1253978-24-3 |

| Molecular Weight | 310.73 g/mol |

| Chemical Formula | C₁₈H₁₁ClO₃ |

| Primary Target (IC₅₀) | MAO-B (0.51 μM) - Selective & Competitive |

| Secondary Target (IC₅₀) | BChE (7.00 μM) |

| Solubility | DMSO (≥ 10 mg/mL) |

Mechanistic Causality: MAO-B Inhibition and Oxidative Stress Reduction

Understanding the causality behind MAO-B-IN-2's mechanism is critical for designing downstream phenotypic assays. In a healthy neuronal state, ROS generation is balanced by endogenous antioxidants. However, pathological MAO-B upregulation shifts this balance.

MAO-B-IN-2 competitively binds to the substrate cavity of the MAO-B enzyme. By occupying this active site, it physically blocks dopamine from being metabolized. Consequently, the stoichiometric production of H₂O₂ is halted. This upstream intervention prevents the initiation of the oxidative stress cascade, thereby preserving mitochondrial membrane potential and preventing the release of pro-apoptotic factors (e.g., Cytochrome C) [2].

Fig 1: MAO-B-IN-2 mechanism blocking dopamine metabolism to prevent ROS-induced neuronal apoptosis.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I mandate a two-tiered validation approach when evaluating neuroprotective compounds: an initial cell-free enzymatic assay to confirm direct target engagement, followed by a cell-based phenotypic assay to evaluate physiological efficacy.

Protocol A: In Vitro MAO-B Enzyme Inhibition Assay (Fluorometric)

Rationale: We utilize kynuramine as a substrate because its deaminated metabolite (4-hydroxyquinoline) is highly fluorescent. This provides a superior signal-to-noise ratio compared to traditional colorimetric peroxidase-coupled assays, which can be confounded by the intrinsic antioxidant properties of chalcone derivatives [1].

-

Reagent Preparation: Prepare recombinant human MAO-B enzyme (0.5 μ g/well ) in 0.1 M potassium phosphate buffer (pH 7.4).

-

Compound Dilution: Prepare serial dilutions of MAO-B-IN-2 in DMSO. Critical Step: Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.

-

Incubation: Pre-incubate the enzyme with MAO-B-IN-2 (or vehicle control) for 15 minutes at 37°C to allow competitive binding equilibrium.

-

Reaction Initiation: Add kynuramine (final concentration 50 μM) to initiate the reaction. Incubate for 30 minutes at 37°C.

-

Termination & Detection: Stop the reaction by adding 2N NaOH. Measure fluorescence at Ex/Em 310/380 nm.

-

Self-Validation: Always include Selegiline (1 μM) as a positive control. If Selegiline fails to achieve >90% inhibition, the enzyme batch is compromised, and the assay must be rejected.

Protocol B: Cellular Oxidative Stress Assay (H₂O₂-Induced Stress)

Rationale: SH-SY5Y neuroblastoma cells are selected because they exhibit a dopaminergic phenotype and constitutively express MAO enzymes, making them an ideal translational model. We utilize the DCFDA probe because it is cell-permeant and rapidly oxidized by intracellular H₂O₂ into highly fluorescent DCF, providing a direct, quantifiable measure of oxidative stress [2].

Fig 2: Step-by-step workflow for assessing MAO-B-IN-2 efficacy against H2O2-induced cellular stress.

Step-by-Step Methodology:

-

Cell Seeding: Seed SH-SY5Y cells at 1×10⁴ cells/well in a 96-well black, clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂.

-

Pre-treatment: Aspirate media and add fresh media containing MAO-B-IN-2 (0.1, 1, and 10 μM). Include a vehicle control (0.1% DMSO). Incubate for 24 hours.

-

Stress Induction: Add H₂O₂ to a final concentration of 100 μM. Incubate for 4 hours. Causality note: This exogenous H₂O₂ mimics the oxidative burst seen in neurodegeneration, allowing us to measure the compound's ability to bolster intracellular antioxidant defenses.

-

Probe Addition: Wash cells twice with PBS to remove phenol red and extracellular H₂O₂. Add 10 μM DCFDA in PBS. Incubate in the dark for 30 minutes at 37°C.

-

Data Acquisition: Measure fluorescence using a microplate reader at Ex/Em 485/535 nm.

Data Interpretation & Troubleshooting

To ensure authoritative and reproducible data, researchers must rigorously evaluate assay metrics:

-

Z'-Factor Calculation: For the cellular assay, calculate the Z'-factor using the vehicle control (0.1% DMSO + H₂O₂) and the unstressed control (0.1% DMSO only). A Z'-factor > 0.5 indicates a robust assay capable of accurately screening MAO-B-IN-2 efficacy.

-

Solvent Toxicity: Coumarin derivatives are highly hydrophobic. If precipitation occurs in the cell culture media at 10 μM, do not increase the DMSO concentration beyond 0.5%, as this will induce artificial cellular stress and skew the DCFDA fluorescence. Instead, utilize a co-solvent system (e.g., 0.1% DMSO + 0.1% Tween-80) or formulate as a micro-suspension.

-

Fluorescence Baseline Correction: Because chalcone moieties can occasionally exhibit auto-fluorescence, always run a "Compound + Cells (No DCFDA)" control plate to subtract background fluorescence from your final ROS measurements.

References

Methodological & Application

Preparation of Mao-B-IN-2 stock solutions in DMSO

Application Note: High-Fidelity Preparation of Mao-B-IN-2 Stock Solutions in DMSO

Executive Summary & Compound Profile

Mao-B-IN-2 (CAS: 1253978-24-3) is a selective, competitive inhibitor of Monoamine Oxidase B (MAO-B) with a reported IC

Target Audience: Medicinal Chemists, Neuropharmacologists, and In Vivo Formulation Specialists.

Table 1: Physicochemical Properties & Solubility Limits

| Property | Specification |

| Chemical Name | Mao-B-IN-2 |

| CAS Number | 1253978-24-3 |

| Molecular Weight | 310.73 g/mol |

| Formula | C₁₈H₁₁ClO₃ |

| Appearance | White to yellow solid |